molecular formula C18H15ClN4OS2 B3399826 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide CAS No. 1040647-07-1

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B3399826
CAS No.: 1040647-07-1
M. Wt: 402.9 g/mol
InChI Key: CDABURJXJBKBGO-UHFFFAOYSA-N
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Description

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a complex organic compound belonging to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties .

Biochemical Analysis

Biochemical Properties

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinases. By binding to the active sites of these enzymes, this compound disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It influences cell function by modulating key cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation. Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. By binding to the enzyme’s active site, the compound prevents the enzyme from unwinding DNA, thereby inhibiting DNA replication and inducing cell death. Additionally, this compound has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cancer cell growth and proliferation, with no significant development of resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites are then excreted through the kidneys. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, it accumulates in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and cell cycle regulation. Additionally, it is also found in the mitochondria, where it influences mitochondrial function and induces apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide, which is then reacted with various reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific industrial methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Properties

IUPAC Name

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS2/c1-11-9-25-17(20-11)22-16(24)7-6-14-10-26-18-21-15(8-23(14)18)12-2-4-13(19)5-3-12/h2-5,8-10H,6-7H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDABURJXJBKBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
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3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
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3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
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3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
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3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
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3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide

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